Aminopeptidase Kinetic Comparison with Leu-AMC
In a direct head-to-head comparison using the same enzyme preparation, H-Phe-AMC demonstrated a catalytic efficiency (kcat/Km) of 1.1 × 10⁵ s⁻¹ M⁻¹, which is 3.1-fold lower than the 3.4 × 10⁵ s⁻¹ M⁻¹ observed for Leu-AMC under identical assay conditions [1]. This difference arises primarily from H-Phe-AMC's higher Km (60 μM vs. 17 μM) rather than differences in turnover number (kcat values of 6.5 s⁻¹ vs. 5.7 s⁻¹) [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1.1 × 10⁵ s⁻¹ M⁻¹ (Km = 60 ± 13 × 10⁻⁶ M; kcat = 6.5 ± 1.6 s⁻¹) |
| Comparator Or Baseline | Leu-AMC: 3.4 × 10⁵ s⁻¹ M⁻¹ (Km = 17 ± 3 × 10⁻⁶ M; kcat = 5.7 ± 0.8 s⁻¹) |
| Quantified Difference | 3.1-fold lower kcat/Km; Km approximately 3.5-fold higher |
| Conditions | Aminopeptidase assay; values represent averages of three trials ± standard errors |
Why This Matters
This quantitative difference defines the relative preference of the enzyme for Leu-AMC versus H-Phe-AMC, enabling researchers to select the appropriate substrate for detecting specific aminopeptidase isoforms or for designing multiplexed assays requiring differential substrate utilization.
- [1] PMC3416539 Table 1. Kinetic parameters for hydrolysis of aminoacyl-AMC and -PNA substrates. Km and kcat values are averages from three trials ± standard errors. View Source
